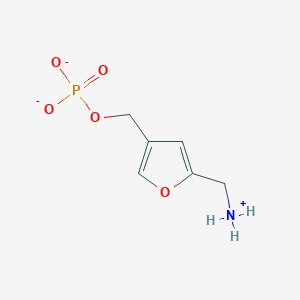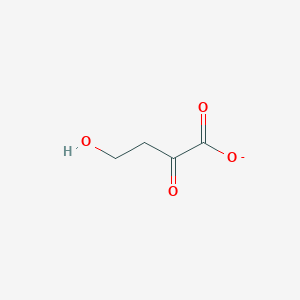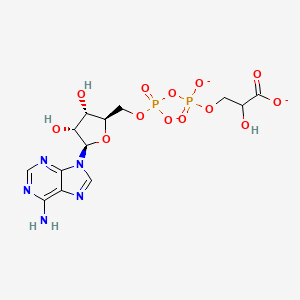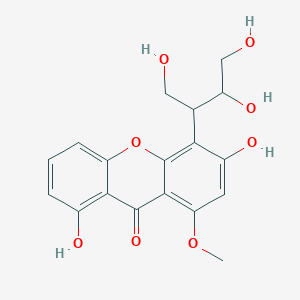
dUDP trianion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DUDP(3-) is a 2'-deoxyribonucleoside 5'-diphosphate obtained by deprotonation of the diphosphate OH groups of 2'-deoxyuridine 5'-diphosphate (dUDP). It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a dUDP.
Wissenschaftliche Forschungsanwendungen
Nucleotide Metabolism and Replication : The study by Harkiolaki et al. (2004) revealed the X-ray structure of Trypanosoma cruzi dUTPase, an enzyme crucial for nucleotide metabolism and replication, in its native conformation and as a complex with dUDP. This research demonstrated a novel protein fold unique to this enzyme and its role in hydrolyzing dUTP to prevent its incorporation into DNA, which is essential for nucleotide metabolism and replication processes (Harkiolaki et al., 2004).
DNA Repair in Tumor Cells : A study by Hu et al. (2012) found that thymidylate kinase (TMPK) is required by tumor cells to prevent dUTP incorporation during DNA repair. The study highlights the importance of TMPK and RNR (ribonucleotide reductase) in the regulation of dUTP levels during DNA double-strand break repair in tumor cells (Hu et al., 2012).
Fluorescent Labeling in DNA Probes : Yu et al. (1994) described the synthesis of cyanine dye-labeled dUTP analogs, Cy3-dUTP and Cy5-dUTP, for use in fluorescence in situ hybridization (FISH). These analogs efficiently incorporate into DNA probes, allowing for sensitive and simple multicolor detection in various research and diagnostic applications (Yu et al., 1994).
Studies on Protein Stability and Nucleotide Binding : Quesada‐Soriano et al. (2007) investigated the interaction of Plasmodium falciparum dUTPase with various deoxyuridine derivatives, including dUDP. Their research provided insights into the thermodynamics of these interactions and highlighted the enzyme's stability and binding characteristics, which are crucial for developing antimalarial therapies (Quesada‐Soriano et al., 2007).
Rolling Circle Amplification Detection : Goryunova et al. (2021) utilized different modified dUTPs, including fluorescently labeled versions, to investigate their effectiveness in rolling circle amplification (RCA) detection methods. This research is significant for enhancing the sensitivity and efficiency of nucleic acid amplification-based detection methods (Goryunova et al., 2021).
Eigenschaften
Produktname |
dUDP trianion |
|---|---|
Molekularformel |
C9H11N2O11P2-3 |
Molekulargewicht |
385.14 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/p-3/t5-,6+,8+/m0/s1 |
InChI-Schlüssel |
QHWZTVCCBMIIKE-SHYZEUOFSA-K |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]sulfonyl]-1-methylindole](/img/structure/B1262388.png)

![1-(3-{5-[4-(Aminomethyl)phenyl]-1h-Pyrrolo[2,3-B]pyridin-3-Yl}phenyl)-3-(2-Phenoxyphenyl)urea](/img/structure/B1262392.png)


![5,13-Bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15(20),16,18-hexaene-6,9,16,17,19,21-hexol](/img/structure/B1262396.png)
![1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262397.png)
![1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262398.png)